

Branebrutinib's Impact on Cytokine Production: A Technical Guide

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Compound of Interest

Compound Name: BMS961

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Introduction

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in various hematopoietic cells, including B lymphocytes and myeloid cells.[2][3] Its role in the B cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a key regulator of immune responses, including the production of pro-inflammatory cytokines.[2][3] Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the effect of branebrutinib on cytokine production, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: BTK Inhibition

Branebrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[1] This blockade of BTK activity disrupts the downstream signaling cascades initiated by BCR and Fc receptor engagement, thereby inhibiting cellular activation, proliferation, and the production of inflammatory mediators.[2][3]

Quantitative Analysis of Branebrutinib's Effect on Cytokine Production and Related Markers

The inhibitory activity of branebrutinib has been quantified in various in vitro and in vivo models. The following tables summarize the key findings on its potency against BTK and its impact on cytokine production and associated cellular markers.

Table 1: In Vitro Inhibitory Activity of Branebrutinib

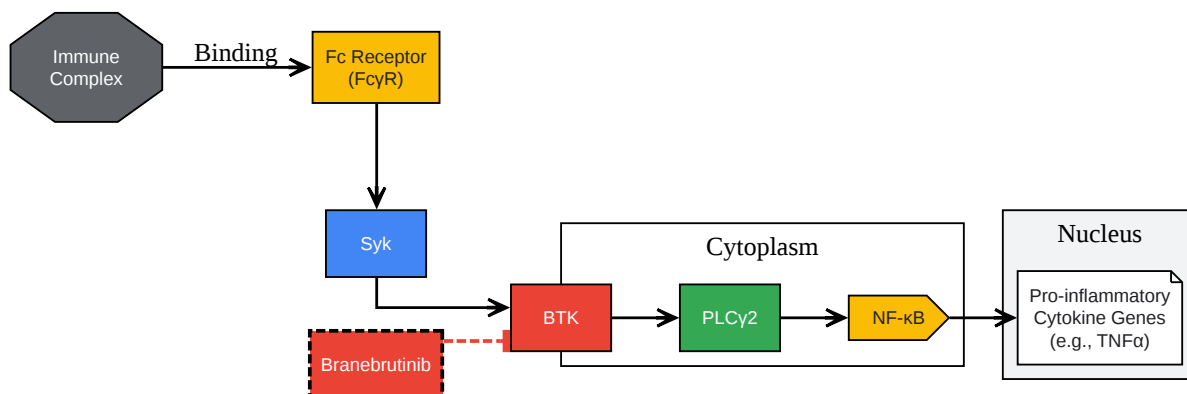
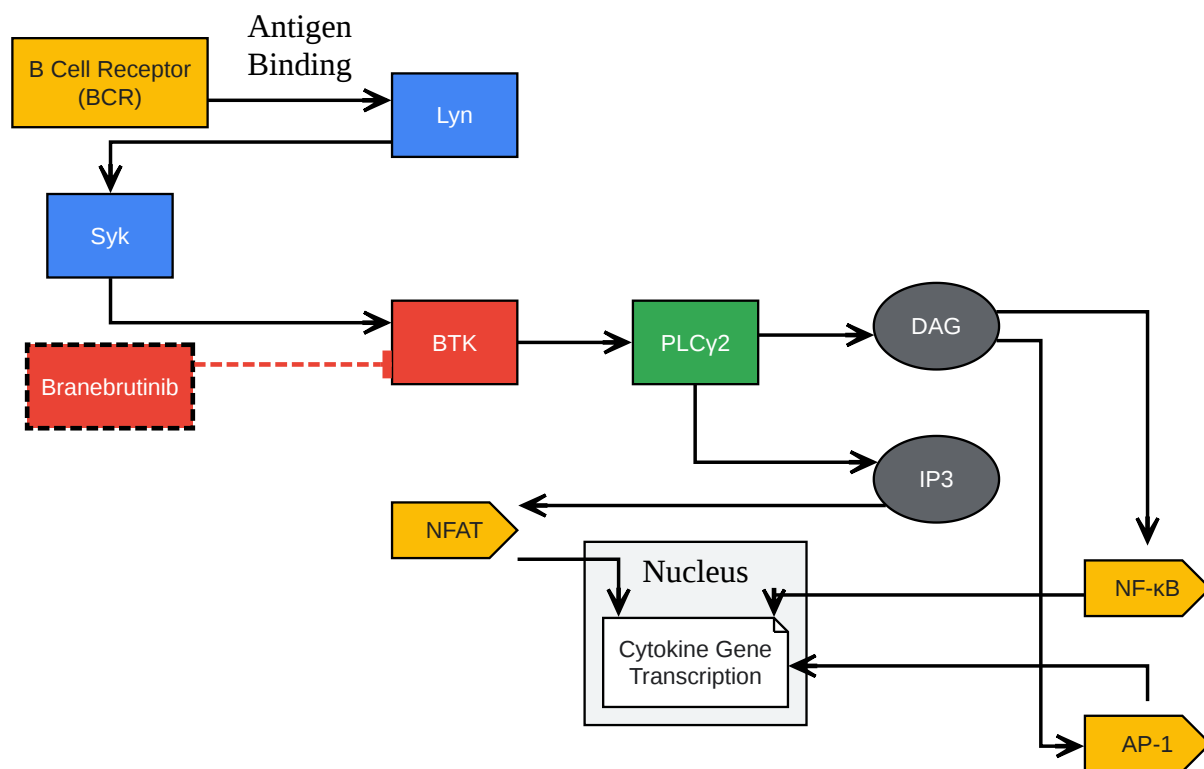
| Target/Assay | Cell Type/System | Stimulation | Inhibitory Concentration (IC50) | Reference |
|-------------------------|-----------------------------|---------------------|---------------------------------|-----------|
| BTK Enzyme Activity | Cell-free assay | - | 0.1 nM | [4] |
| CD69 Surface Expression | Human Whole Blood (B cells) | BCR stimulation | 11 nM | [2][4] |
| CD86 Surface Expression | Human Peripheral B cells | BCR/anti-IgM/IgG | 0.3 nM | [2] |
| TNFα Production | Human PBMCs | FcγR/immune complex | 0.3 nM | [2] |
| IL-6 Production | B cells | Antigen-dependent | <1 nM | [1] |

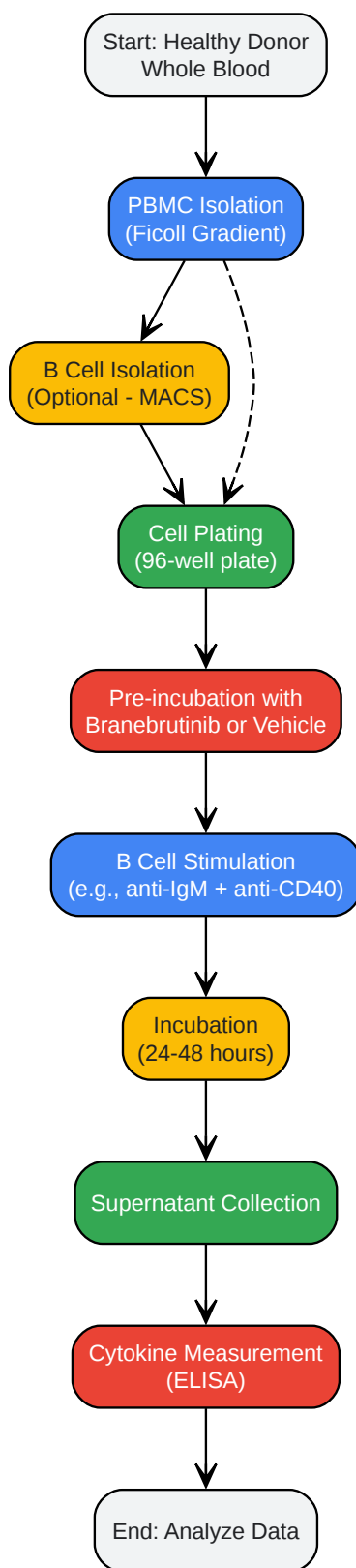
Table 2: In Vivo Efficacy of Branebrutinib on Cytokine Production in a Mouse Model of LPS/D-GalN-Induced Hepatitis

| Cytokine | Branebrutinib Dose (mg/kg) | Time Point | % Inhibition (compared to vehicle) |
|---------------|----------------------------|------------|------------------------------------|
| TNF- α | 1 | 6h | Significant inhibition |
| TNF- α | 2 | 6h | Dose-dependent inhibition |
| IL-6 | 1 | 6h | Significant inhibition |
| IL-6 | 2 | 6h | Dose-dependent inhibition |
| IL-1 β | 1 | 6h | Significant inhibition |
| IL-1 β | 2 | 6h | Dose-dependent inhibition |
| IL-10 | 1 | 6h | Significant inhibition |
| IL-10 | 2 | 6h | Dose-dependent inhibition |

Signaling Pathways Modulated by Branebrutinib

Branebrutinib exerts its anti-inflammatory effects by interrupting key signaling pathways involved in cytokine production. The following diagrams, generated using the DOT language, illustrate these pathways and the point of intervention by branebrutinib.





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